Cas no 1996540-97-6 (1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine)

1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine
- EN300-1111737
- 1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine
- 1996540-97-6
-
- インチ: 1S/C9H15N3O2/c1-13-9(2-3-14-7-9)6-12-5-8(10)4-11-12/h4-5H,2-3,6-7,10H2,1H3
- InChIKey: JARUFENCDXXNFF-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CN2C=C(C=N2)N)(C1)OC
計算された属性
- せいみつぶんしりょう: 197.116426730g/mol
- どういたいしつりょう: 197.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111737-0.25g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1111737-5.0g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 5g |
$4102.0 | 2023-06-10 | ||
Enamine | EN300-1111737-0.05g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1111737-2.5g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1111737-10.0g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 10g |
$6082.0 | 2023-06-10 | ||
Enamine | EN300-1111737-5g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1111737-0.1g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1111737-0.5g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1111737-1.0g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 1g |
$1414.0 | 2023-06-10 | ||
Enamine | EN300-1111737-1g |
1-[(3-methoxyoxolan-3-yl)methyl]-1H-pyrazol-4-amine |
1996540-97-6 | 95% | 1g |
$1057.0 | 2023-10-27 |
1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine (CAS No. 1996540-97-6)
1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1996540-97-6, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The unique structural features of this compound, particularly its combination of a pyrazole ring with an oxolane moiety, make it a subject of intense study for potential therapeutic applications.
The molecular structure of 1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine incorporates a pyrazol-4-amine core, which is well-documented for its role in various pharmacological mechanisms. Pyrazole derivatives are known for their versatility in drug design, often serving as key scaffolds in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 3-methoxyoxolan group further enhances the compound's complexity and potential for interaction with biological targets.
Recent advancements in chemical biology have highlighted the importance of functionalized heterocycles in modulating biological pathways. The 1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine structure represents an innovative approach to designing molecules that can selectively interact with specific enzymes or receptors. This has led to increased interest in its potential as a lead compound for further medicinal chemistry optimization.
In the context of drug discovery, the pyrazol-4-amine moiety is particularly noteworthy due to its ability to form hydrogen bonds and pi-stacking interactions, which are critical for binding affinity and specificity. The 3-methoxyoxolan group adds an additional layer of functional diversity, enabling the compound to engage with a broader range of biological targets. These features make 1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine a valuable candidate for exploring new therapeutic strategies.
Current research in this area has focused on understanding the pharmacokinetic and pharmacodynamic properties of related compounds. Studies have begun to elucidate how modifications to the pyrazole ring and the attached oxolane moiety can influence biological activity. For instance, computational modeling and experimental assays have been employed to assess the binding affinity of 1-(3-methoxyoxolan-3-yl)methyl-1H-pyrazol-4-amine to various protein targets. These efforts have provided insights into its potential role in modulating pathways associated with inflammation and cancer.
The synthesis of 1-(3-methoxyoxlanmethyl)-1H-pyrazol4-am ine (CAS No. 1996540 97 6) has been optimized through multi-step organic reactions, leveraging advances in synthetic methodologies. The introduction of the methoxy group into the oxolane ring enhances solubility and metabolic stability, which are crucial factors for drug-like properties. Additionally, the pyrazol4 amine functionality has been shown to improve binding interactions with biological targets, making this compound a promising candidate for further development.
One of the most exciting aspects of studying 1-(3methoxyox lanmethyl)-1H-pyrazol 4-am ine (CAS No. 1996540 97 6) is its potential in addressing unmet medical needs. Researchers are exploring its efficacy in preclinical models for conditions such as chronic inflammation and neurodegenerative diseases. The ability of this compound to interact with multiple targets suggests that it may have therapeutic benefits beyond single-pathway modulation.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 1-(3methoxy ox lanmethyl)-1H-pyrazol 4-am ine (CAS No. 1996540 97 6). By systematically testing large libraries of compounds against various biological assays, researchers can identify lead candidates with high potency and selectivity. This approach has already yielded promising results, highlighting the compound's potential as a starting point for drug development.
In conclusion, 1-(3meth oxyox lanmethyl)-1H-pyraz ol 4-am ine (CAS No. 1996540 97 6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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